REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1[NH2:9].CO[C:12](OC)(OC)[CH2:13][CH2:14][CH2:15][CH3:16].CC1C=CC(S(O)(=O)=O)=CC=1>COCCO>[CH2:13]([C:12]1[NH:9][C:3]2[C:4](=[N:5][CH:6]=[N:7][C:2]=2[Cl:1])[N:8]=1)[CH2:14][CH2:15][CH3:16]
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Name
|
|
Quantity
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0.289 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=NC=N1)N)N
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Name
|
|
Quantity
|
0.52 mL
|
Type
|
reactant
|
Smiles
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COC(CCCC)(OC)OC
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Name
|
|
Quantity
|
0.04 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
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COCCO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
was refluxed for 24 hours
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Duration
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24 h
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Type
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CUSTOM
|
Details
|
The product was isolated
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Type
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CUSTOM
|
Details
|
purified
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=NC2=NC=NC(=C2N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.113 g | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 26.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |